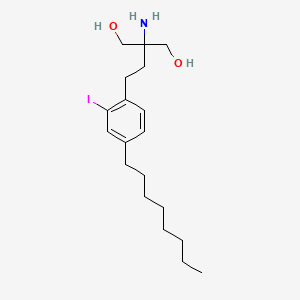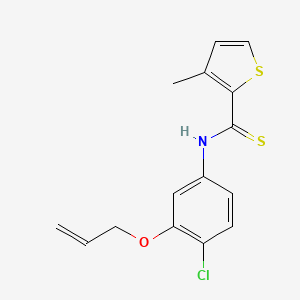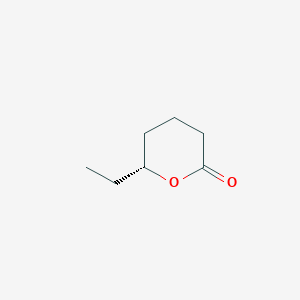
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- can be achieved through several methods. One common approach involves the cyclization of 5-hydroxyheptanoic acid under acidic conditions to form the lactone ring . This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity lactone suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and derivatives.
Applications De Recherche Scientifique
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- involves its interaction with specific molecular targets and pathways. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its antimicrobial or therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
δ-Valerolactone: Another lactone with a five-membered ring structure.
γ-Butyrolactone: A lactone with a four-membered ring structure.
ε-Caprolactone: A lactone with a seven-membered ring structure.
Uniqueness
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- is unique due to its six-membered ring structure with an ethyl substituent, which imparts specific chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial production .
Propriétés
Numéro CAS |
108943-43-7 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(6R)-6-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
JFVQYQDTHWLYHG-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@@H]1CCCC(=O)O1 |
SMILES canonique |
CCC1CCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


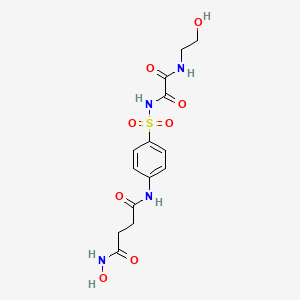
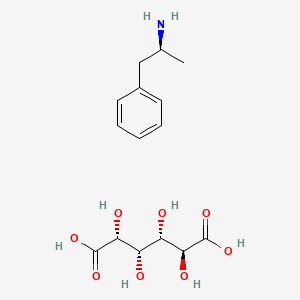
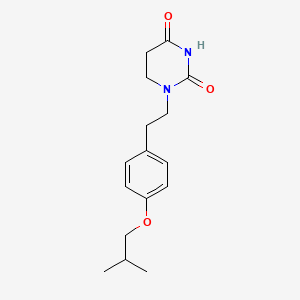


![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
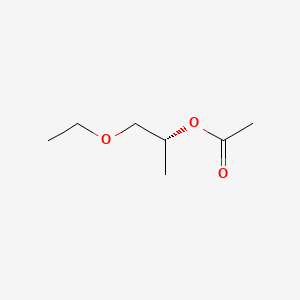

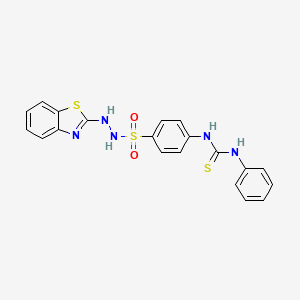
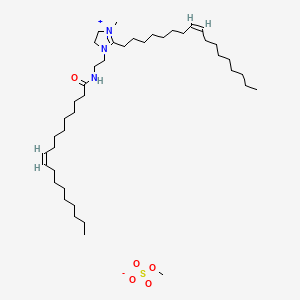
![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
